molecular formula C16H18N2 B14627412 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile CAS No. 57411-97-9

2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile

Cat. No.: B14627412
CAS No.: 57411-97-9
M. Wt: 238.33 g/mol
InChI Key: PJZOTERQAQPOOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbazole derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

57411-97-9

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile

InChI

InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)16-15(10)13-5-3-4-6-14(13)18-16/h9,18H,3-7H2,1-2H3

InChI Key

PJZOTERQAQPOOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(N2)CCCC3)C)CC#N

Origin of Product

United States

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